HDAC1/2 Inhibitory Potency of a Derivative is Comparable to Clinical Standard SAHA (Vorinostat)
Derivatives of 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one can achieve HDAC inhibitory potency on par with established clinical drugs. Compound IVb, a derivative bearing a hydroxamic acid zinc-binding group, demonstrated equipotent inhibitory activity against HDAC1 and HDAC2 compared to suberoylanilide hydroxamic acid (SAHA, Vorinostat), a clinically approved HDAC inhibitor [1].
| Evidence Dimension | HDAC1 and HDAC2 inhibition potency |
|---|---|
| Target Compound Data | Compound IVb (derivative of target scaffold) |
| Comparator Or Baseline | SAHA (Vorinostat), a clinically approved HDAC inhibitor |
| Quantified Difference | Equipotent (IC50 values not explicitly stated in abstract but described as equipotent) |
| Conditions | In vitro enzymatic inhibition assays against recombinant HDAC1 and HDAC2 |
Why This Matters
Demonstrates that the target scaffold can serve as an effective 'cap' group for designing HDAC inhibitors with potency comparable to a clinical standard, making it a compelling starting point for developing novel epigenetic therapies.
- [1] Mohamed, M. F. A., Youssif, B. G. M., & Shaykoon, M. S. A. (2019). Utilization of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidinone as a cap moiety in design of novel histone deacetylase inhibitors. Bioorganic Chemistry, 91, 103127. View Source
